![molecular formula C28H37NO9 B026889 4'-Demethyl Homoharringtonine CAS No. 98599-84-9](/img/structure/B26889.png)
4'-Demethyl Homoharringtonine
Overview
Description
4’-Demethyl Homoharringtonine is a compound with the molecular formula C28H37NO9 . It is a natural product extracted from the Cephalotaxus species of trees. It has been used widely for the treatment of chronic myeloid leukemia (CML), acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS) .
Synthesis Analysis
The total synthesis of 4’-Demethyl Homoharringtonine has been achieved in 17 steps, starting from 14C-labelled potassium cyanide . This synthetic process enabled the production of Good Manufacturing Practice (GMP) compliant 4’-Demethyl Homoharringtonine .
Molecular Structure Analysis
The molecular structure of 4’-Demethyl Homoharringtonine includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The IUPAC name for this compound is (3R)-3,7-dihydroxy-3-[[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid .
Physical And Chemical Properties Analysis
The molecular weight of 4’-Demethyl Homoharringtonine is 531.6 g/mol . It has 3 hydrogen bond donors and 10 hydrogen bond acceptors .
Scientific Research Applications
Treatment of Hematological Malignancies
HHT has emerged as a notable compound in the realm of cancer treatment, particularly for hematological malignancies . It demonstrates significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management .
Treatment of Diverse Cancers
Apart from hematological malignancies, HHT also shows potential in treating diverse cancers . Its multifaceted pharmacological properties extend beyond traditional applications, warranting an extensive review of its mechanisms and efficacy .
Leukemia Treatment
HHT plays a significant role in leukemia treatment . Leukemia, a blood-related malignancy characterized by transformed hematopoietic progenitors and diffused infiltration of bone marrow, poses a significant health burden globally .
Impact on Cellular Processes
HHT influences cellular processes . Its ability to impact various physiological pathways opens new avenues for therapeutic applications .
Alteration of Pathological Pathways
HHT has the potential to alter pathological pathways . This property makes it a promising candidate for managing various biomedical conditions .
Other Biomedical Applications
HHT’s diverse mechanisms of action extend to managing other cancers and various biomedical conditions . Its multifaceted pharmacological properties warrant an extensive review of its mechanisms and efficacy .
This analysis provides a consolidated foundation for future research and clinical applications of HHT in diverse medical fields . It underscores HHT’s efficacy in clinical settings and its potential to impact various physiological pathways .
properties
IUPAC Name |
(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNKGNYRSLLFRU-KSZYUSJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650139 | |
Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Demethyl Homoharringtonine | |
CAS RN |
98599-84-9 | |
Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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